3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one
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Overview
Description
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research.
Preparation Methods
The synthesis of 3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one typically involves the condensation of 1,2-diaminobenzene with a suitable diketone or its equivalent. One efficient method includes the reaction of 1,2-diaminobenzene with 3-methyl-2,4-pentanedione in the presence of a trifluoromethylating agent under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Scientific Research Applications
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of bacterial DNA-gyrase, making it effective against bacterial infections .
Comparison with Similar Compounds
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:
3-methyl-7-(trifluoromethyl)quinoline: Similar in structure but lacks the oxygen atom in the quinoxaline ring, affecting its biological activity.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anticancer properties.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have a different ring structure but share similar applications in medicinal chemistry.
The unique combination of the methyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H7F3N2O |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-4H,1H3,(H,15,16) |
InChI Key |
QVBCXXWMNSIAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)NC1=O |
Origin of Product |
United States |
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